ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 3 and 5, and an ethoxycarbonylmethyl moiety at the 1-position. Pyrazolo-pyridine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and adenosine receptors. This compound’s synthesis typically involves cyclocondensation reactions, followed by functionalization to introduce substituents. Structural characterization of such compounds often employs X-ray crystallography, with refinement programs like SHELX being widely utilized for accurate determination of molecular geometry .
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-11(16)7-15-12-10(9(3)14-15)5-8(2)6-13-12/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHSHHHIJJLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=N2)C)C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has shown potential as an anticancer agent. Studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play a role in cancer cell proliferation and survival.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that certain pyrazolo[3,4-b]pyridine derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This compound was one of the compounds tested, showing promising results in inhibiting tumor growth in vitro .
2. Neurological Disorders
Research has indicated that compounds related to this compound may have neuroprotective properties. These compounds can modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases.
Case Study:
In a study focused on Alzheimer's disease models, derivatives of pyrazolo[3,4-b]pyridine were found to inhibit acetylcholinesterase activity effectively. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially improving cognitive function .
Biological Applications
1. Antimicrobial Activity
this compound has been assessed for its antimicrobial properties. Compounds within this class have shown efficacy against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The above table summarizes findings from various studies evaluating the antimicrobial activity of this compound and its derivatives .
Mechanism of Action
The mechanism by which ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[3,4-b]pyridine derivatives vary based on substituent patterns, which critically influence their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Key Findings:
Substituent Effects on Solubility: The ethoxycarbonylmethyl group in the target compound enhances solubility compared to the non-esterified parent structure (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine). However, derivatives with polar groups like cyano (e.g., 5-cyano analogue) exhibit even greater solubility, making them more suitable for in vivo studies .
Biological Activity : The 3,5-dimethyl substitution pattern is conserved across kinase inhibitors, but the N1 substituent modulates target selectivity. For example, benzyl-substituted analogues show better blood-brain barrier penetration, whereas ethoxycarbonylmethyl groups favor peripheral target engagement.
In contrast, rigid substituents (e.g., benzyl) restrict rotational freedom, impacting binding kinetics .
Contradictions and Limitations:
- Biological data for these compounds are sparse in public databases, limiting direct pharmacological comparisons.
Biological Activity
Ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, with the CAS number 1018052-77-1, has garnered attention in recent years for its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class and exhibits a variety of pharmacological properties. This article will delve into its biological activity, including antimicrobial effects, anti-inflammatory properties, and other therapeutic potentials.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O2 |
| Molecular Weight | 233.27 g/mol |
| CAS Number | 1018052-77-1 |
| LogP | 1.2396 |
| Polar Surface Area | 57.768 Ų |
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antibiofilm activities of pyrazole derivatives, including this compound. A study published in Molecules demonstrated that various pyrazole derivatives exhibited significant inhibition against biofilm formation and quorum sensing in bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound's effectiveness was attributed to its ability to disrupt communication among bacterial populations.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro assays reported half-maximal inhibitory concentration (IC50) values indicating that certain derivatives of pyrazolo compounds effectively suppress COX-1 and COX-2 enzyme activity . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features. The presence of specific functional groups within the pyrazole ring enhances its interaction with biological targets. For example:
- Methyl groups at positions 3 and 5 enhance lipophilicity and improve membrane permeability.
- The acetate moiety contributes to the compound's solubility and stability.
These characteristics are crucial for optimizing the compound’s pharmacological profile .
Case Studies
Several case studies have explored the therapeutic potential of pyrazolo derivatives:
- Antibacterial Efficacy : In a comparative study involving various pyrazolo compounds, this compound demonstrated superior antibacterial activity against resistant strains of bacteria .
- Anti-inflammatory Activity : A study assessing various pyrazolo derivatives for their COX inhibitory effects found that this compound showed promising results comparable to established anti-inflammatory drugs .
Preparation Methods
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Dry DMF |
| Base | K₂CO₃ (1.5 equiv) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 13 hours |
| Workup | Ice-water precipitation, recrystallization |
This method is favored for its simplicity and compatibility with moisture-sensitive intermediates.
Alternative Pathway: Esterification of the Corresponding Acetic Acid Derivative
While less common, the esterification of (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid offers an alternative route.
Procedure
-
Acid Activation : The carboxylic acid derivative (CAS: 937605-68-0) is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
-
Esterification : The intermediate is reacted with absolute ethanol in the presence of a base (e.g., triethylamine) or acidic catalyst (e.g., H₂SO₄).
-
Purification : The crude product is isolated via solvent evaporation and recrystallized from ethanol or methanol.
Challenges and Considerations
-
Low Yield : Direct esterification may suffer from side reactions, such as dimerization, reducing overall efficiency.
-
Purity : Chromatographic purification is often required to remove unreacted acid or byproducts.
Optimization of Synthetic Conditions
Solvent Selection
Temperature and Time
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in biphasic systems.
-
Microwave Assistance : Reduces reaction times for esterification from hours to minutes, though scalability remains a concern.
Purification and Characterization
Purification Techniques
Analytical Data
-
IR Spectroscopy : Key peaks include ν(C=O) at 1,655–1,666 cm⁻¹ and ν(N-H) at 3,200–3,300 cm⁻¹.
-
¹H NMR (DMSO-d₆) :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Alkylation | High yield, one-pot synthesis | Requires anhydrous conditions |
| Esterification | Uses commercially available acid | Lower yield, multiple steps |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate?
- Methodological Answer : A common approach involves alkylation of the pyrazolopyridine core with ethyl chloroacetate under basic conditions. For example, refluxing 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl chloroacetate in dry DMF using anhydrous potassium carbonate as a base (6–8 hours, followed by ice quenching and recrystallization from ethanol) yields the target compound . Alternative coupling strategies, such as Suzuki-Miyaura reactions, may be employed for precursor synthesis (e.g., introducing aryl/heteroaryl groups to the pyridine ring) .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, achieving ≥97% purity under optimized conditions (C18 column, acetonitrile/water mobile phase) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) are critical for structural confirmation. For instance, ¹H NMR should show characteristic peaks for the ethyl acetate group (δ ~4.2 ppm, quartet) and pyrazolopyridine protons (δ ~6.5–8.0 ppm) .
Q. What safety precautions are necessary during handling?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to potential irritancy. Avoid ignition sources (P210) and store at 4°C in airtight containers to prevent decomposition . Safety data for analogous pyrazoles (e.g., 3,5-dimethylpyrazole) recommend avoiding prolonged skin contact and ensuring proper ventilation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 8.30 Å, b = 8.59 Å, and c = 22.35 Å (β = 90.67°) confirm the planar pyrazolopyridine core and ethyl acetate side-chain orientation . Data-to-parameter ratios >15 and R factors <0.06 ensure reliability .
Q. What strategies optimize reaction yields in the presence of steric hindrance?
- Methodological Answer : Steric effects from the 3,5-dimethyl groups may hinder alkylation. Mitigation strategies include:
- Using polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate kinetics.
- Increasing reaction temperature (e.g., reflux at 110°C) while monitoring decomposition via TLC .
Q. How do structural modifications influence biological activity in pyrazolopyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position enhance enzyme inhibition (e.g., kinase targets).
- Substituents on the acetate moiety (e.g., fluorination) improve metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide synthesis .
Q. How should researchers address discrepancies in reported purity levels (e.g., 97% vs. 99.6%)?
- Methodological Answer : Cross-validate using orthogonal methods:
- HPLC-UV vs. LC-MS for trace impurity detection.
- Elemental analysis to verify stoichiometric carbon/nitrogen ratios.
- Karl Fischer titration to rule out water interference . Contradictions may arise from column selectivity or detector sensitivity; always report analytical conditions.
Methodological Challenges and Solutions
Q. What solvent systems are optimal for recrystallization?
- Methodological Answer : Ethanol/water mixtures (7:3 v/v) are effective for high-yield recrystallization, as evidenced by sharp melting points (e.g., 273–278.5°C for related pyrazolopyridines) . For poorly soluble derivatives, dimethyl sulfoxide (DMSO) or ethyl acetate/hexane gradients may be used .
Q. How can researchers mitigate byproduct formation during alkylation?
- Methodological Answer : Common byproducts include di-alkylated species or hydrolysis products. Strategies include:
- Using stoichiometric control (1:1 molar ratio of pyrazolopyridine to ethyl chloroacetate).
- Adding molecular sieves to absorb moisture and prevent ester hydrolysis.
- Monitoring reaction progress via in-situ IR spectroscopy (C=O stretch at ~1740 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
